

# Application Note: Chromatographic Separation of Cis- and Trans-10-Hydroxynortriptyline

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Compound of Interest

Compound Name: cis-10,11-Dihydroxy Nortriptyline

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#### Introduction

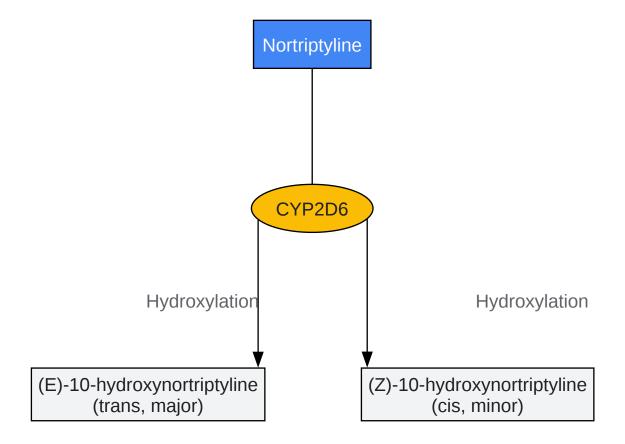
Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the liver primarily by the cytochrome P450 enzyme CYP2D6.[1][2] The major metabolic pathway is hydroxylation at the 10-position, resulting in the formation of two pharmacologically active geometric isomers: (E)-10-hydroxynortriptyline (trans) and (Z)-10-hydroxynortriptyline (cis).[3][4] The formation of these metabolites is stereoselective, with the (E)-isomer being the more abundantly produced. [4] Due to potential differences in pharmacological activity and clearance, the ability to chromatographically separate and quantify these two isomers is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.[1][3]

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of cis- and trans-10-hydroxynortriptyline in plasma samples. The described protocol is a synthesized methodology based on established and validated methods in the scientific literature.[5][6][7]

## **Metabolic Pathway of Nortriptyline**

The metabolic conversion of nortriptyline to its hydroxylated metabolites is a critical aspect of its pharmacology. The enzyme CYP2D6 is primarily responsible for the hydroxylation at the benzylic position, leading to the formation of the cis and trans isomers of 10-hydroxynortriptyline.





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Figure 1: Metabolic Pathway of Nortriptyline to its Hydroxylated Metabolites.

# **Experimental Protocols Sample Preparation: Liquid-Liquid Extraction**

This protocol is designed for the extraction of nortriptyline and its hydroxylated metabolites from plasma samples.

- Aliquot Sample: Pipette 1.0 mL of plasma into a 15 mL polypropylene centrifuge tube.
- Add Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., a deuterated analog of nortriptyline or desipramine) to a final concentration of 100 ng/mL.[5]
   [7] Vortex briefly to mix.
- Alkalinization: Add 1.0 mL of a suitable alkaline buffer (e.g., 1M sodium carbonate solution)
   to adjust the sample pH to >9. Vortex for 30 seconds.

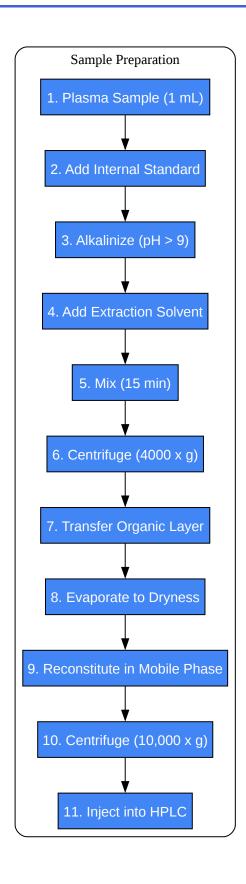
### Methodological & Application





- Extraction: Add 6.0 mL of an organic extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).
- Mix: Cap the tube and mix on a mechanical shaker for 15 minutes.
- Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the aqueous and organic layers.
- Transfer Organic Layer: Carefully transfer the upper organic layer to a clean centrifuge tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 200  $\mu$ L of the mobile phase. Vortex for 1 minute to ensure complete dissolution.
- Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes.
- Injection: Transfer the supernatant to an HPLC vial and inject 20 μL into the HPLC system.[6]





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Figure 2: Workflow for Liquid-Liquid Extraction of Plasma Samples.



## **HPLC Method for Separation**

This method is based on a reversed-phase chromatographic separation.

- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).
- Chromatographic Conditions:
  - Column: A C18 analytical column (e.g., 250 x 4.6 mm, 5 μm particle size) is recommended for good resolution.[5]
  - Mobile Phase: A mixture of aqueous ammonium solution, methanol, and acetonitrile (e.g., 0.8:6.2:93, v/v/v).[5] The pH of the mobile phase can be a critical parameter to optimize separation and peak shape.[8]
  - Flow Rate: 1.3 mL/min.[5]
  - Column Temperature: 30°C.
  - Injection Volume: 20 μL.
  - Detection:
    - UV Detection: 239 nm.[6]
    - Mass Spectrometry (MS) Detection: For higher sensitivity and selectivity, an MS detector with electrospray ionization (ESI) in positive ion mode can be used.

#### **Data Presentation**

The following tables summarize typical chromatographic parameters obtained from methods described in the literature. These values can be used as a benchmark for method development and validation.

## **Table 1: Chromatographic Parameters**



Parameter	Value	Reference(s)
Column	LC-18, 5 μm, 250 x 4.6 mm	[5]
Mobile Phase	Aqueous Ammonium:Methanol:Acetonitr ile (0.8:6.2:93)	[5]
Flow Rate	1.3 mL/min	[5]
Run Time	Approximately 14 minutes	[5]
Detection	UV (239 nm) or MS/MS	[6]
Internal Standard	Desipramine or Deuterated Nortriptyline	[5]

**Table 2: Method Performance Characteristics (LC-**

MS/MS)

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Parameter	Value	Reference(s)	
Limit of Quantification (LOQ)	0.8 ng/mL	[6]	
Concentration Range	0.8 - 32 ng/mL		
Within-day CV%	< 11%		
Between-day CV%	< 7%		
Recovery	47% for Nortriptyline	[10]	

CV: Coefficient of Variation

### Conclusion

The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of cis- and trans-10-hydroxynortriptyline in plasma. The sample preparation protocol ensures clean extracts, and the chromatographic conditions are optimized for the resolution of the geometric isomers. For high sensitivity and specificity, coupling the HPLC system to a mass spectrometer is recommended. This application note serves as a



comprehensive guide for researchers and scientists involved in the analysis of nortriptyline and its metabolites.

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